

Application Notes and Protocols for Measuring MTP Inhibition by PF-02575799

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Compound of Interest		
Compound Name:	PF-02575799	
Cat. No.:	B1679673	Get Quote

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Introduction

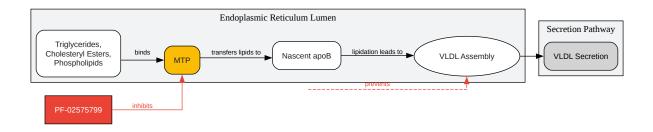
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in the liver and intestine. It plays an indispensable role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By facilitating the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP is a therapeutic strategy for managing hyperlipidemia.

PF-02575799 is a potent small-molecule inhibitor of MTP. Accurate and reproducible methods for quantifying its inhibitory activity are essential for preclinical and clinical research. These application notes provide detailed protocols for measuring the MTP inhibition by **PF-02575799** using a sensitive fluorescence-based assay.

Mechanism of MTP Inhibition

MTP facilitates the transport of lipids from the endoplasmic reticulum membrane to the nascent apoB polypeptide. Inhibition of MTP by compounds like **PF-02575799** disrupts this process, leading to the degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This ultimately results in lower plasma levels of LDL-C and triglycerides.





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Caption: Mechanism of MTP inhibition by **PF-02575799**.

Quantitative Data

The inhibitory potency of **PF-02575799** against MTP is typically quantified by its half-maximal inhibitory concentration (IC50).

Compound	IC50 (nM)	Source
PF-02575799	0.77 ± 0.29	[1]

Experimental Protocols

A widely used method for measuring MTP activity and its inhibition is a fluorescence resonance energy transfer (FRET)-based assay. This assay utilizes donor vesicles containing a fluorescent lipid substrate that is self-quenched at high concentrations and acceptor vesicles that are non-fluorescent. MTP facilitates the transfer of the fluorescent lipid from the donor to the acceptor vesicles, resulting in an increase in fluorescence intensity as the quenching is relieved.

Protocol 1: In Vitro MTP Inhibition Assay Using Purified MTP or Cell Lysates



This protocol is adapted from commercially available MTP activity assay kits and published research methodologies.[2][3][4][5]

Materials:

- MTP Source: Purified MTP or cell lysate from a relevant cell line (e.g., HepG2).
- PF-02575799: Stock solution in DMSO.
- MTP Assay Buffer: 150 mM NaCl, 10 mM Tris, 1 mM EDTA, pH 7.4.
- Donor Vesicles: Small unilamellar vesicles containing a self-quenched fluorescently labeled lipid (e.g., NBD-triolein).
- Acceptor Vesicles: Small unilamellar vesicles without a fluorescent label.
- 96-well black microplate: For fluorescence measurements.
- Fluorescence plate reader: Capable of excitation at ~465 nm and emission at ~535 nm.

Procedure:

- Preparation of Reagents:
 - Prepare a serial dilution of PF-02575799 in DMSO. Further dilute these solutions in MTP
 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in
 the assay is consistent across all wells and does not exceed 1% (v/v).
 - Thaw the donor and acceptor vesicles on ice.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - MTP Assay Buffer
 - PF-02575799 solution (or vehicle control DMSO in assay buffer)
 - MTP source (purified MTP or cell lysate)

Methodological & Application





 Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to MTP.

Initiation of the Reaction:

- Prepare a master mix of donor and acceptor vesicles in MTP Assay Buffer.
- Add the vesicle master mix to each well to initiate the transfer reaction.

Incubation:

 Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized based on the activity of the MTP source.

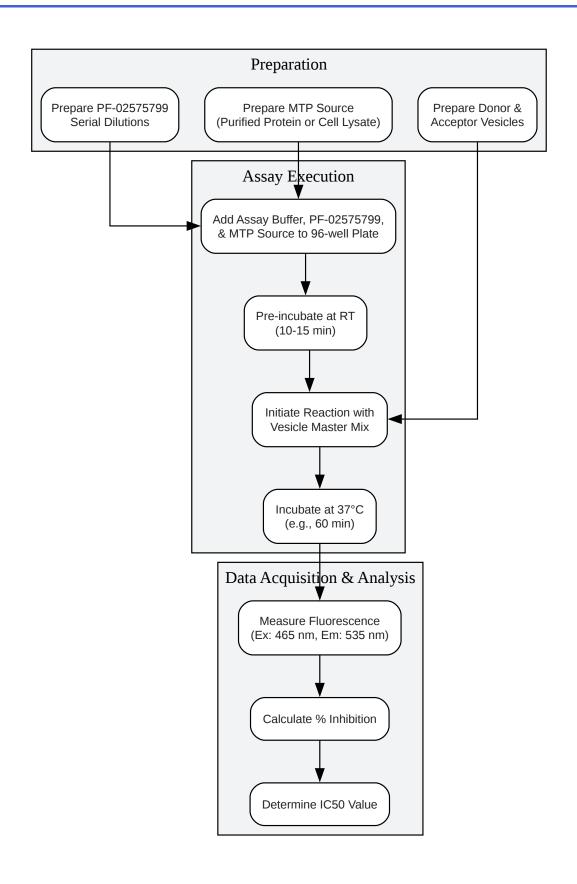
Fluorescence Measurement:

 Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.

• Data Analysis:

- Subtract the fluorescence of the no-MTP control (blank) from all readings.
- Calculate the percent inhibition for each concentration of PF-02575799 relative to the vehicle control (0% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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